Fmoc-D-Arg-OH
CAS No.: 130752-32-8
Cat. No.: VC21538450
Molecular Formula: C21H24N4O4
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 130752-32-8 |
---|---|
Molecular Formula | C21H24N4O4 |
Molecular Weight | 396.4 g/mol |
IUPAC Name | (2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Standard InChI | InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m1/s1 |
Standard InChI Key | DVBUCBXGDWWXNY-GOSISDBHSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC[NH+]=C(N)N)C(=O)[O-] |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC[NH+]=C(N)N)C(=O)[O-] |
Chemical Structure and Properties
Fmoc-D-Arg-OH is characterized by its unique structure combining the D-configuration of arginine with the Fmoc protecting group. This combination creates a versatile amino acid derivative that plays a crucial role in solid-phase peptide synthesis.
Molecular Composition
Fmoc-D-Arg-OH has the molecular formula C₂₁H₂₄N₄O₄ and a molecular weight of 396.4 g/mol . The compound features the characteristic arginine side chain with its guanidino group, while the amino terminus is protected by the bulky and hydrophobic Fmoc group. The chemical structure includes a central chiral carbon with the R-configuration, distinguishing it from its L-isomer counterpart .
Structural Identifiers
The compound can be identified through multiple standardized chemical identifiers, ensuring accurate referencing in research and commercial contexts.
Identifier Type | Value |
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PubChem CID | 7018814 |
CAS Number | 130752-32-8 |
IUPAC Name | (2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChIKey | DVBUCBXGDWWXNY-GOSISDBHSA-N |
Synthesis Methods
The synthesis of Fmoc-D-Arg-OH involves multiple steps and often requires protected intermediates to prevent unwanted side reactions.
General Synthetic Approach
While the search results primarily discuss the synthesis of Fmoc-D-Arg(Pbf)-OH (a derivative with additional protection on the guanidino group), the general approach to synthesizing Fmoc-D-Arg-OH follows similar principles. The synthesis typically involves:
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Protection of the side chain guanidino group (if needed)
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Introduction of the Fmoc protecting group on the α-amino function
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Careful deprotection steps to yield the final product
The selection of protecting groups and reaction conditions is crucial to ensure stereoselective synthesis with minimal racemization .
Protection Strategies
In peptide synthesis, the guanidino group of arginine is highly nucleophilic and can cause unwanted side reactions. Therefore, additional protection such as the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is often employed before introducing the Fmoc group . The synthesis of such protected derivatives follows a multi-step process:
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Esterification of D-arginine
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Introduction of temporary protecting groups
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Addition of the permanent side-chain protecting group
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Removal of temporary protecting groups
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Introduction of the Fmoc group
The detailed synthetic protocol demonstrates the complexity involved in producing high-purity Fmoc-D-Arg-OH and its protected derivatives for peptide synthesis applications.
Applications in Research and Biotechnology
Fmoc-D-Arg-OH serves as a fundamental building block in various biochemical and pharmaceutical research fields.
Peptide Synthesis Applications
The primary application of Fmoc-D-Arg-OH is in solid-phase peptide synthesis, where it enables the incorporation of D-arginine residues into synthetic peptides. The D-configuration provides several advantages over natural L-amino acids:
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Increased resistance to enzymatic degradation
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Enhanced stability in biological environments
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Altered conformational properties that can modify bioactivity
The Fmoc protection strategy is particularly valuable in peptide synthesis as it allows for mild deprotection conditions using bases like piperidine, which preserves sensitive peptide bonds and other functional groups .
Product | Quantity | Approximate Price Range (USD) |
---|---|---|
Fmoc-D-Arg(Pbf)-OH | 1 g | $100.00 |
Fmoc-D-Arg(Pbf)-OH | 5 g | $133.00 |
Fmoc-D-Arg(Pbf)-OH | 25 g | $663.00 |
Fmoc-D-Arg(Pbf)-OH | 100 g | $2,652.00 |
These price points reflect the complex synthesis and purification processes required to produce these specialty chemicals .
Chemical Properties and Reactivity
Understanding the chemical behavior of Fmoc-D-Arg-OH is essential for its effective use in peptide synthesis and other applications.
Protecting Group Chemistry
The Fmoc group in Fmoc-D-Arg-OH serves as a temporary protecting group for the alpha-amino function during peptide synthesis. Its key characteristics include:
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Stability under acidic conditions
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Selective removal under mild basic conditions (typically 20-50% piperidine in DMF)
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Formation of dibenzofulvene during deprotection, which can be monitored by UV absorbance
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Orthogonality with other common protecting groups like Boc and Pbf
The bulky and hydrophobic nature of the Fmoc group also provides protection against enzymatic degradation and unwanted side reactions during synthetic procedures .
Side Chain Reactivity
The guanidino group of the arginine side chain is highly basic (pKa ≈ 12.5) and nucleophilic, making it reactive toward various electrophiles. In peptide synthesis, this reactivity necessitates additional protection with groups such as Pbf, which prevents unwanted side reactions during coupling steps . The protected derivative Fmoc-D-Arg(Pbf)-OH addresses this challenge by providing complete protection of all reactive sites.
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